2,5-Diaminopyridine dihydrochloride

Vue d'ensemble

Description

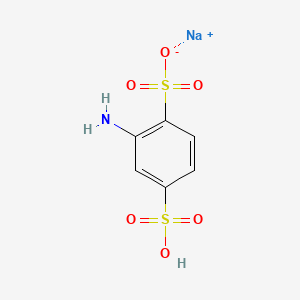

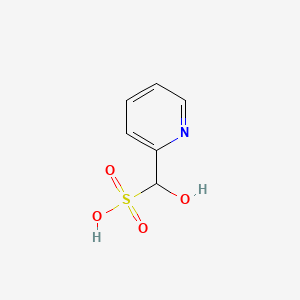

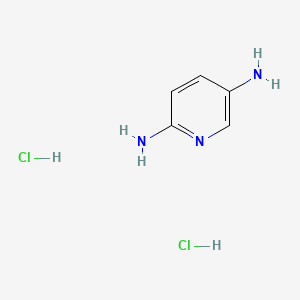

2,5-Diaminopyridine dihydrochloride is a chemical compound used in scientific research and development . It is a brownish-grey fine crystalline powder . Its molecular formula is C5H7N3·2HCl, and it has a molecular weight of 182.05 .

Synthesis Analysis

2,5-Diaminopyridine can be prepared by the reduction of 5-nitro-2-aminopyridine using 10%Pd/C . It has been used in the synthesis of organic-inorganic hybrid compounds .Molecular Structure Analysis

The molecular structure of 2,5-Diaminopyridine dihydrochloride consists of a pyridine ring with two amine groups at the 2nd and 5th positions .Chemical Reactions Analysis

2,5-Diaminopyridine dihydrochloride has been used in the preparation of 6-acetamidoimidazo[1,2-a]pyridine . It has also been used in the preparation of organo-soluble polyimides by reacting with different dianhydride monomers .Physical And Chemical Properties Analysis

2,5-Diaminopyridine dihydrochloride is a brownish-grey fine crystalline powder . It has a molecular weight of 182.05 . The melting point is 264 °C (dec.) (lit.) .Applications De Recherche Scientifique

Synthesis of Organic-Inorganic Hybrid Compounds

2,5-Diaminopyridine dihydrochloride: has been utilized in the synthesis of organic-inorganic hybrid compounds. An example includes the formation of (C5H9N3)ZnCl4.H2O, which is a compound that combines organic cations with inorganic anions . These hybrids often exhibit unique properties that can be tailored for various applications, such as catalysis, ion exchange, and as precursors for more complex structures.

Preparation of Organo-Soluble Polyimides

This compound serves as a monomer in the preparation of organo-soluble polyimides . By reacting with different dianhydride monomers, it contributes to the formation of polyimides that are soluble in organic solvents. These materials are valuable in the electronics industry for their thermal stability, mechanical properties, and as dielectric materials.

Development of Polyimide-Silica Composites

The polyimides formed from 2,5-Diaminopyridine dihydrochloride can be used as precursors for creating novel polyimide-silica composites . These composites have potential applications in advanced electronics, aerospace, and as materials with enhanced mechanical and thermal properties.

Heterocyclic Building Blocks

As a heterocyclic compound containing nitrogen, 2,5-Diaminopyridine dihydrochloride acts as a building block in the synthesis of various heterocyclic structures . These structures are foundational in pharmaceuticals, agrochemicals, and dyes due to their diverse biological activities.

Coordination Chemistry

The amine groups in 2,5-Diaminopyridine dihydrochloride allow it to act as a ligand in coordination chemistry . It can form complexes with metals, which are studied for their magnetic, electronic, and catalytic properties. Such complexes are also explored for their potential use in medicinal chemistry.

Safety and Handling Research

Research into the safe handling and storage of 2,5-Diaminopyridine dihydrochloride is crucial due to its classification as an irritant . Studies focus on understanding its effects on the respiratory system and skin, and developing safety protocols for its use in laboratory settings.

Mécanisme D'action

Target of Action

The primary target of 2,5-Diaminopyridine dihydrochloride is the potassium channels present in nerve terminals . These channels play a crucial role in the transmission of nerve impulses, which are essential for muscle contraction .

Mode of Action

2,5-Diaminopyridine dihydrochloride works by blocking the efflux of potassium ions in nerve terminals . This action prolongs the duration of the action potential, allowing calcium channels to remain open for a longer time . The extended opening of these channels results in a greater release of acetylcholine, a neurotransmitter that stimulates muscle contraction at the end plate .

Biochemical Pathways

The action of 2,5-Diaminopyridine dihydrochloride affects the biochemical pathway involving the transmission of nerve impulses to muscles . By blocking potassium channels and enhancing acetylcholine release, it influences the neuromuscular junction’s function . The downstream effects include increased muscle contraction and improved muscle strength .

Pharmacokinetics

It is known that the compound is administered orally

Result of Action

The molecular and cellular effects of 2,5-Diaminopyridine dihydrochloride’s action primarily involve enhanced muscle contraction . By increasing the release of acetylcholine at the neuromuscular junction, it improves the transmission of nerve impulses to muscles, leading to increased muscle strength .

Safety and Hazards

2,5-Diaminopyridine dihydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

pyridine-2,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-4-1-2-5(7)8-3-4;;/h1-3H,6H2,(H2,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHNUWWUPZKDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181386 | |

| Record name | Pyridine-2,5-diamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diaminopyridine dihydrochloride | |

CAS RN |

26878-35-3 | |

| Record name | Pyridine-2,5-diamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026878353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2,5-diamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,5-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,5-diaminopyridine dihydrochloride in the synthesis of conjugated microporous polymers (CMPs)?

A1: 2,5-Diaminopyridine dihydrochloride serves as a crucial building block in the synthesis of polytriphenylamine (PTPA) networks, a specific type of CMP. The compound participates in the Buchwald-Hartwig cross-coupling reaction, reacting with other aromatic halides to form the nitrogen-rich PTPA framework. [] This framework possesses desirable properties for supercapacitor applications, such as high surface area, tunable porosity, and reversible redox activity.

Q2: How does the use of 2,5-diaminopyridine dihydrochloride impact the electrochemical performance of the resulting CMP compared to other pyridyl building blocks?

A2: The research demonstrates that the substitution pattern on the pyridyl building block significantly influences the electrochemical performance of the synthesized PTPA. PTPA synthesized using 2,5-diaminopyridine dihydrochloride (PTPA-25) exhibited the highest specific capacitance among the tested variations. [] This superior performance is attributed to the unique electronic properties and porosity imparted by the 2,5-diaminopyridine moiety within the PTPA structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.